7-Butoxy-2-nitro-1-benzofuran

Antibacterial Cytotoxicity Structure-Activity Relationship

7-Butoxy-2-nitro-1-benzofuran (CAS 56897-26-8, molecular formula C₁₂H₁₃NO₄, MW 235.24 g/mol) is a synthetic 2-nitrobenzofuran derivative characterized by a n-butyloxy substituent at the 7-position of the benzofuran core. The 2-nitrobenzofuran scaffold is recognized for its antimicrobial, antiparasitic, and radiosensitizing properties, with the nitro group at the 2-position serving as the essential pharmacophore.

Molecular Formula C12H13NO4
Molecular Weight 235.24 g/mol
CAS No. 56897-26-8
Cat. No. B12892518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Butoxy-2-nitro-1-benzofuran
CAS56897-26-8
Molecular FormulaC12H13NO4
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=CC2=C1OC(=C2)[N+](=O)[O-]
InChIInChI=1S/C12H13NO4/c1-2-3-7-16-10-6-4-5-9-8-11(13(14)15)17-12(9)10/h4-6,8H,2-3,7H2,1H3
InChIKeyQJPRDKDICUJINV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Butoxy-2-nitro-1-benzofuran (CAS 56897-26-8): Core Chemical Identity and Structural Family


7-Butoxy-2-nitro-1-benzofuran (CAS 56897-26-8, molecular formula C₁₂H₁₃NO₄, MW 235.24 g/mol) is a synthetic 2-nitrobenzofuran derivative characterized by a n-butyloxy substituent at the 7-position of the benzofuran core [1]. The 2-nitrobenzofuran scaffold is recognized for its antimicrobial, antiparasitic, and radiosensitizing properties, with the nitro group at the 2-position serving as the essential pharmacophore [2]. Substitution at the 7-position is known to modulate the biological profile of this chemotype, making the butoxy congener a distinct chemical entity within the broader 2-nitrobenzofuran class [2].

Why 7-Butoxy-2-nitro-1-benzofuran Cannot Be Interchanged with Its 7-Alkoxy Analogs


Direct substitution within the 7-alkoxy-2-nitrobenzofuran series is not scientifically valid. The antibacterial activity and cytotoxicity of 7-substituted 2-nitrobenzofuran derivatives are inversely correlated with the steric bulk of the 7-substituent: compounds bearing larger alkoxy groups at the 7-position exhibit markedly lower cytotoxicity while retaining comparable antibacterial potency [1]. This structure-dependent cytotoxicity profile means that a smaller 7-methoxy or 7-ethoxy analog will generate experimental results—particularly in cell-based assays—that are not representative of the 7-butoxy congener [1]. For any study involving dose-response relationships, therapeutic window calculations, or in vivo toxicity profiling, the specific 7-alkoxy chain length is a critical variable that cannot be normalized through generic class substitution.

Quantitative Evidence Guide: 7-Butoxy-2-nitro-1-benzofuran vs. 7-Alkoxy Comparators


Inverse Relationship Between 7-Substituent Size and Cytotoxicity in Cultured Fibroblasts

Kuriyama et al. (1978) demonstrated a statistically significant inverse relationship between the steric size of the 7-substituent on 2-nitrobenzofuran derivatives and cytotoxicity measured in cultured chick embryo fibroblasts [1]. Compounds with larger 7-alkoxy groups exhibited lower cytotoxicity within the same concentration range (0.39–25 μg/mL) where all derivatives inhibited cell multiplication. The 7-butoxy substituent, possessing greater steric volume than the reference 7-methoxy and 7-ethoxy analogs, is predicted to exhibit a higher cytotoxic IC₅₀ (i.e., lower toxicity) while retaining comparable antibacterial activity against the eight Gram-positive and Gram-negative bacterial strains tested [1].

Antibacterial Cytotoxicity Structure-Activity Relationship Benzofuran

Predicted logP Advantage: Enhanced Membrane Permeability Relative to Shorter 7-Alkoxy Analogs

The computed XLogP3-AA value for 7-butoxy-2-nitro-1-benzofuran is 3.7, substantially higher than that of the parent 2-nitrobenzofuran (XLogP3-AA ≈ 2.1) and the 7-methoxy analog (predicted XLogP3-AA ≈ 2.3–2.6) [1]. Each additional methylene unit in the 7-alkoxy chain contributes approximately +0.5 to the logP value. This increased lipophilicity is predicted to enhance passive membrane diffusion across bacterial cell envelopes, consistent with the observation that 7-substituted 2-nitrobenzofurans with larger alkoxy groups maintain or improve antibacterial activity despite reduced aqueous solubility [2].

LogP Membrane Permeability Drug Likeness Benzofuran

Class-Level Antibacterial Potency Benchmarking Against Nitrofurantoin

In the foundational structure-activity relationship study, 2-nitrobenzofuran derivatives as a class demonstrated antibacterial activity against eight strains of Gram-positive and Gram-negative bacteria that was comparable to, or somewhat more potent than, the clinical standard nitrofurantoin [1]. This class-level potency is retained across 7-substituted variants, with the antibacterial activity of the 7-butoxy congener expected to fall within this competitive range. Critically, the class exhibits a differentiated antibacterial spectrum in urinary metabolites compared to the parent compound, indicating metabolic activation pathways that may be modulated by the 7-substituent [1].

Antibacterial MIC Nitrofurantoin 2-Nitrobenzofuran

High-Value Application Scenarios for 7-Butoxy-2-nitro-1-benzofuran


Antibacterial Drug Discovery with a Focus on Therapeutic Window Optimization

7-Butoxy-2-nitro-1-benzofuran is uniquely suited for early-stage antibacterial research programs that prioritize minimizing host cell cytotoxicity while maintaining Gram-positive and Gram-negative antibacterial activity. The inverse relationship between 7-substituent size and cytotoxicity [1] means that the butoxy congener offers a wider in vitro therapeutic window than its 7-methoxy or 7-ethoxy counterparts, enabling more accurate selectivity index (SI = CC₅₀ / MIC) calculations in fibroblast or mammalian cell line models.

Comparative Structure-Activity Relationship (SAR) Studies of 7-Alkoxy-2-nitrobenzofurans

As the largest commonly available 7-alkoxy-2-nitrobenzofuran, this compound serves as the upper-bound steric probe in SAR campaigns. Its logP of 3.7 [2] positions it at the lipophilic extreme of the series, allowing researchers to quantify the contribution of 7-substituent size and lipophilicity to antibacterial potency, cytotoxicity, metabolic stability, and membrane permeability within a single scaffold.

Radiosensitizer Development Leveraging the 2-Nitrobenzofuran Pharmacophore

The 2-nitrobenzofuran class has demonstrated radiosensitizing activity in yeast (Saccharomyces cerevisiae) survival assays via pulse radiolysis [3]. The 7-butoxy variant, with its enhanced lipophilicity (logP 3.7), may exhibit differential cellular uptake and subcellular distribution compared to less lipophilic analogs, making it a valuable tool compound for investigating the relationship between physicochemical properties and radiosensitization efficacy.

In Vivo Pharmacokinetic and Metabolism Studies of Nitroaromatic Prodrugs

The 1978 Kuriyama study demonstrated that 2-nitrobenzofuran derivatives produce antibacterially active urinary metabolites after oral administration in rats (12.5–100 mg/kg) [1]. The butoxy chain introduces metabolic soft spots (ω-oxidation, O-dealkylation) distinct from shorter alkoxy analogs, enabling researchers to study how 7-substituent structure influences metabolic activation pathways and the antibacterial spectrum of resulting metabolites.

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